17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene
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Description
17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. 4.0]nonadeca-1(15),16,18-triene.
Scientific Research Applications
Crystal Structure and Interactions
The compound 17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene and related macrocyclic structures have been a subject of interest due to their unique crystal structures and intermolecular interactions. For instance, in one study, the 15-crown-5 ring, a structural analog, was observed to adopt a twisted conformation, highlighting the intricate geometries these compounds can assume. The crystal packing in this case was stabilized by C—H⋯O interactions, revealing the potential of these compounds in forming structured networks (Fischer et al., 2008).
Structural and Magnetic Properties
The structural and magnetic properties of compounds related to 17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene have been extensively studied. For example, a series of Ni(II) complexes containing tetradentate macrocyclic ligands demonstrated intriguing magnetic properties. This research shed light on the antiferromagnetic and ferromagnetic interactions within these complexes, linking the magnetic behaviors to specific geometric configurations (Tamayo et al., 2006).
Reaction Dynamics and Molecular Interactions
The compound's relatives have been used to study reaction dynamics and molecular interactions. For example, research into the reactions of an epoxycyclohexadeca compound, structurally similar to 17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene, highlighted new forms of intramolecular oxygen migration, opening avenues for understanding complex organic reaction mechanisms (Menzek & Altundas, 2006).
Coordination Chemistry and Chemosensors
Studies have also focused on the use of structurally related compounds in coordination chemistry and as chemosensors. The exploration of macrocyclic ligands for their metal ion binding properties revealed their potential in developing new fluorescent devices and chemosensors for protons and metal ions. This research underscores the potential of such compounds in environmental monitoring and pharmaceutical applications (Tamayo et al., 2005) (Tamayo et al., 2007).
Synthesis Pathways and Medicinal Applications
Lastly, the bromine-substituted compounds and their synthetic pathways have been a focal point of research due to their relevance in medicinal chemistry. Investigations into these synthesis routes are crucial for creating pharmaceutically active compounds, demonstrating the significance of 17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene and its derivatives in drug development (Jovanovi & Trg Dositeja, 2005).
properties
IUPAC Name |
17-bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3S2/c15-12-1-2-13-14(11-12)18-6-10-20-8-4-16-3-7-19-9-5-17-13/h1-2,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRJUCDJHNPGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCOC2=C(C=C(C=C2)Br)OCCSCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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